molecular formula C10H15NO3 B5508464 2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid CAS No. 5483-65-8

2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid

Cat. No.: B5508464
CAS No.: 5483-65-8
M. Wt: 197.23 g/mol
InChI Key: JSNGOAWUNRWXKD-UHFFFAOYSA-N
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Description

2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylidene ring with a dimethyl substitution and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid typically involves the reaction of 3,3-dimethylcyclohexanone with glycine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced cyclohexylidene derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced cyclohexylidene compounds, and substituted aminoacetic acid derivatives.

Scientific Research Applications

2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]propionic acid
  • 2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]butyric acid

Uniqueness

2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2)4-7(3-8(12)5-10)11-6-9(13)14/h3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNGOAWUNRWXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NCC(=O)O)CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350341
Record name 2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5483-65-8
Record name 2-[(3,3-dimethyl-5-oxocyclohexylidene)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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